1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Beschreibung

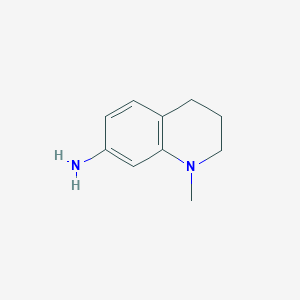

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic amine with the molecular formula C10H14N2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core with a methyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Eigenschaften

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGAOBAAEGMMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458992 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304690-94-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Steps and Reagents

- Precursor : β-Phenylethylamine derivatives (e.g., 3-chloro-3'-hydroxy propionanilide).

- Aldehyde : Reacts with the amine to form an imine intermediate.

- Catalyst : Aluminum chloride (AlCl₃) in a eutectic mixture with sodium chloride (NaCl) and potassium chloride (KCl) to minimize undesired isomers.

- Conditions : Heating at 160°C in an oil bath, followed by cooling and isolation via crystallization.

Optimization Strategies

- Isomer Control : The eutectic AlCl₃/NaCl/KCl mixture reduces the formation of 5-hydroxy isomers, enhancing selectivity.

- Purification : Crystallization with maleic acid yields the maleate complex, improving crystallizability.

Table 1: Cyclization Method Overview

| Reagent/Step | Conditions | Yield | Source |

|---|---|---|---|

| β-Phenylethylamine + Aldehyde | AlCl₃/NaCl/KCl, 160°C | 51% | |

| Imine formation | Acidic conditions | N/A |

Nitration and Hydrolysis

Nitration introduces the amino group at position 7, followed by hydrolysis to yield the free amine.

Procedure

Nitration :

Hydrolysis :

Challenges

- Exothermic Reactions : Hydrolysis with AlCl₃/NaCl/KCl mixtures requires careful temperature control to avoid foaming.

Acylation and Alkylation

This method modifies the nitro intermediate through acylation and subsequent alkylation.

Steps

Yields

- Acylation : High yields (e.g., 75% for nitro derivatives).

- Alkylation : Moderate yields (70–91% depending on reagent).

Table 2: Alkylation Reagents and Outcomes

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Trifluoroethyl tosylate | 150°C, 200 psi, NaOAc | 85% | |

| Trifluorochloropropane | Aqueous NaOAc, 150°C | 70% |

Reduction and Methylation

Reduction of nitro groups and methylation of the amine are critical for functionalization.

Reduction

Methylation

- Reagent : HCOOH, triethylamine, and heat (150°C).

- Procedure : Pressure tube, argon bubbling, basification with NaOH, and extraction with CH₂Cl₂.

- Yield : High purity via flash chromatography.

Table 3: Methylation Conditions

| Reagent/Step | Conditions | Yield | Source |

|---|---|---|---|

| HCOOH + Triethylamine | 150°C, pressure tube | N/A |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Pictet-Spengler | High selectivity | Requires eutectic AlCl₃ |

| Nitration/Hydrolysis | Scalable | Exothermic, isomer issues |

| Alkylation | Functional diversity | Pressurized conditions |

| Methylation | High purity | Specialized equipment |

Analyse Chemischer Reaktionen

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives. Reagents like alkyl halides and acyl chlorides are commonly used.

Cyclization: The compound can undergo intramolecular cyclization to form complex polycyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its unique structure contributes to the biological activity of the final products.

Wirkmechanismus

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine involves several molecular targets and pathways:

Neuroprotection: The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) activity, scavenging free radicals, and antagonizing the glutamatergic system.

Neurotransmitter Modulation: It affects the metabolism of neurotransmitters like dopamine, serotonin, and noradrenaline, which are crucial for maintaining normal brain function.

Anti-addictive Properties: Studies have shown that it can attenuate craving and reduce the behavioral effects of addictive substances.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but differs in its biological activity and therapeutic potential.

Tetrahydroquinoline: The parent compound without the methyl and amine groups, which has different chemical reactivity and applications.

Quinoline: The fully aromatic version of the compound, which is more stable and has distinct chemical properties.

The uniqueness of this compound lies in its combination of a tetrahydroquinoline core with a methyl and amine group, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.

Biologische Aktivität

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, also known as N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride, is a compound with significant biological activity and potential therapeutic applications. Its molecular formula is C₉H₁₁N₂, and it has a molecular weight of approximately 198.69 g/mol. The compound features a tetrahydroquinoline structure that is characterized by a saturated six-membered ring fused to a five-membered nitrogen-containing ring. This unique structure allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The nitrogen atom within its structure can act as a nucleophile in biochemical reactions, influencing multiple pathways:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological functions.

Reported Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Neuroprotective Effects : Studies suggest that it may offer protection against neurodegenerative conditions by modulating pathways involved in neuronal survival.

- Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

-

Neuroprotection in Animal Models :

- A study conducted on rodent models of neurodegeneration showed that administration of the compound resulted in reduced neuronal loss and improved cognitive function. This was attributed to its antioxidant properties and ability to inhibit apoptotic pathways.

-

Antimicrobial Efficacy :

- Another research effort assessed the antimicrobial activity of the compound against various pathogens. It showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.

-

Enzyme Interaction Studies :

- Binding affinity studies demonstrated that this compound interacts with specific enzymes involved in metabolic processes. This interaction was quantified using surface plasmon resonance techniques.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylquinoline | C₉H₉N | Aromatic structure; used in dyes and pharmaceuticals. |

| 7-Aminoquinoline | C₉H₈N₂ | Known for antimalarial properties; lacks tetrahydro structure. |

| 5-Methylisoquinoline | C₉H₉N | Exhibits different biological activities; isoquinoline scaffold. |

The structural differences contribute to varying pharmacodynamics and therapeutic potentials among these compounds.

Q & A

Q. Table 1. Metabolic Pathways of this compound

| Pathway | Enzymes Involved | Major Metabolites | Biological Impact |

|---|---|---|---|

| Phase I Oxidation | CYP2D6, CYP3A4 | 7-Hydroxy derivative | Reduced receptor affinity |

| Phase II Conjugation | UGT1A1, SULT1A1 | Glucuronide/sulfate | Enhanced renal excretion |

Q. Table 2. Comparison with Analogous Tetrahydroquinolines

| Compound | Key Structural Feature | Primary Activity | Limitations |

|---|---|---|---|

| 7-Hydroxy-1,2,3,4-THQ () | Hydroxyl at C7 | Antioxidant | Poor CNS penetration |

| 8-Methyl-1,2,3,4-THQ () | Methyl at C8 | D2 receptor antagonism | Hepatic toxicity at high doses |

| Parent Compound | Methyl-amine at C7 | Neuroprotection, antiproliferative | Moderate metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.